molecular formula C15H10Cl2N2OS2 B15107099 N-(2,4-dichlorophenyl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide

N-(2,4-dichlorophenyl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide

Cat. No.: B15107099
M. Wt: 369.3 g/mol
InChI Key: CHMIXWZSNGPGAA-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a dichlorophenyl group, a thiophene ring, and a thiazole ring. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of the intermediate with an appropriate acylating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigation of its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dichlorophenyl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide: can be compared with other acetamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C15H10Cl2N2OS2

Molecular Weight

369.3 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)acetamide

InChI

InChI=1S/C15H10Cl2N2OS2/c16-9-3-4-12(11(17)6-9)19-14(20)7-10-8-22-15(18-10)13-2-1-5-21-13/h1-6,8H,7H2,(H,19,20)

InChI Key

CHMIXWZSNGPGAA-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC(=CS2)CC(=O)NC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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